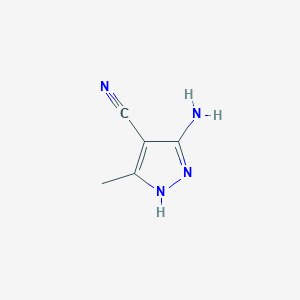

5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRHJAMDQMQGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202937 | |

| Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-07-6, 1204294-67-6 | |

| Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Aminopyrazole Carbonitrile Scaffold: A Privileged Framework for Modulating Biological Systems

An In-Depth Technical Guide for Researchers

Abstract

The aminopyrazole carbonitrile core is a quintessential "privileged structure" in modern medicinal chemistry.[1] Its inherent structural features—a planar aromatic system, strategically positioned hydrogen bond donors and acceptors, and multiple sites for synthetic elaboration—render it capable of interacting with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of aminopyrazole carbonitrile derivatives, moving beyond a simple catalog of effects to dissect the underlying mechanisms of action and the experimental methodologies required for their robust evaluation. We will focus on the causality behind experimental design, offering field-proven insights for researchers aiming to exploit this versatile scaffold in drug discovery and chemical biology.

The Aminopyrazole Carbonitrile Core: Synthetic Accessibility and Structural Significance

The widespread investigation of aminopyrazole carbonitriles is directly attributable to their accessible synthesis, most notably via multicomponent reactions (MCRs). The one-pot condensation of an aldehyde, malononitrile, and a hydrazine derivative is a robust and efficient method for generating a diverse library of analogs.[2][3][4] This accessibility is paramount for conducting extensive Structure-Activity Relationship (SAR) studies.

From a structural standpoint, the scaffold's power lies in its ability to present a specific pharmacophore in three-dimensional space. The amino group and the pyrazole nitrogens act as key hydrogen bond donors and acceptors, frequently engaging with the hinge region of protein kinases, while the carbonitrile group can be a site for further functionalization or can participate in specific polar contacts.[5] The position of the amino group (e.g., 3-amino, 4-amino, or 5-aminopyrazole) critically influences target selectivity, a key theme we will explore.[1][6]

Figure 1: General mechanistic pathway for the three-component synthesis of 5-aminopyrazole-4-carbonitrile derivatives.[4]

Anticancer Activity: Targeting the Kinome and Beyond

The most extensively documented biological activity of aminopyrazole carbonitriles is their anticancer efficacy.[7][8] This is largely mediated by their ability to function as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[9]

Mechanism of Action: Precision Kinase Inhibition

Aminopyrazole derivatives have demonstrated inhibitory activity against a spectrum of cancer-relevant kinases. The specific kinase family targeted is often dictated by the substitution pattern and the isomerism of the core.

-

Fibroblast Growth Factor Receptors (FGFRs): Certain derivatives are potent inhibitors of FGFR2 and FGFR3, including clinically relevant "gatekeeper" resistance mutations.[10] This is a significant advantage over many first-generation inhibitors.

-

Cyclin-Dependent Kinases (CDKs): The 4-aminopyrazole scaffold shows a higher affinity for the CDK family.[1] By inhibiting CDKs, such as CDK2, these compounds can arrest the cell cycle, preventing cancer cell division.[9]

-

Janus Kinases (JAKs): The 3-aminopyrazole scaffold has a demonstrated propensity to interact with the JAK family (JAK1, JAK2, JAK3).[1] Inhibiting the JAK-STAT pathway is a validated strategy in myeloproliferative neoplasms. Gandotinib is a notable example of a JAK2 inhibitor built upon this scaffold.[5]

-

Other Tyrosine Kinases: Dual inhibition of key angiogenesis-related kinases like EGFR and VEGFR-2 has also been reported, suggesting a multi-pronged antitumor effect that can both halt proliferation and cut off a tumor's blood supply.[9]

Figure 2: Simplified signaling pathways inhibited by aminopyrazole carbonitrile derivatives in cancer cells.

Data Summary: In Vitro Cytotoxicity

The following table summarizes representative data for the cytotoxic activity of various aminopyrazole carbonitrile derivatives against human cancer cell lines.

| Compound ID/Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Quinolinone Hybrid (Cpd 15) | A549 (Lung) | 10.38 | [11] |

| Indole-Linked Pyrazole (Cpd 33) | HCT116 (Colon) | < 23.7 | [9] |

| Indole-Linked Pyrazole (Cpd 34) | MCF7 (Breast) | < 23.7 | [9] |

| Pyrazole-Isolongifolanone (Cpd 37) | MCF7 (Breast) | 5.21 | [9] |

| Pyrazolopyrimidine (Cpd 53) | HepG2 (Liver) | 15.98 | [9] |

| Pyrazolopyrimidine (Cpd 54) | HepG2 (Liver) | 13.85 | [9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of aminopyrazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test aminopyrazole derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is target-dependent and should be optimized.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. From a causality perspective, this duration is critical to allow for sufficient formazan formation without causing cytotoxicity from the MTT reagent itself.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation & Controls:

-

Vehicle Control: Establishes the baseline (100%) viability.

-

Positive Control: Ensures the assay is sensitive to known cytotoxic agents.

-

Blank Control: Wells with medium but no cells to subtract background absorbance.

Antimicrobial Activity

Beyond cancer, aminopyrazole carbonitriles have shown promise as antimicrobial agents.[7][12] The nitrogen-rich heterocyclic scaffold can interfere with various microbial processes. The mechanism is often less defined than for kinase inhibition but may involve inhibition of essential enzymes or disruption of cell wall integrity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.

Step-by-Step Methodology:

-

Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X concentrated stock of the test compound to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

-

Inoculation: Dilute the standardized bacterial culture 1:100 in broth. Add 50 µL of this diluted inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Wells with broth and inoculum only (should show turbidity).

-

Negative Control: Wells with broth only (should remain clear).

-

Antibiotic Control: A known antibiotic (e.g., Ciprofloxacin) is run in parallel.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Future Perspectives and Conclusion

The aminopyrazole carbonitrile scaffold is a validated and highly fruitful starting point for drug discovery. Its synthetic tractability allows for rapid generation of chemical diversity, while its inherent chemical properties make it a potent modulator of key enzyme families, particularly protein kinases.

Future research should focus on:

-

Improving Selectivity: While broad-spectrum kinase inhibition can be effective, developing highly selective inhibitors for specific kinase isoforms will reduce off-target effects and improve therapeutic windows. In silico modeling combined with SAR can guide these efforts.[6]

-

Exploring New Biological Space: While anticancer and antimicrobial activities are well-documented, the scaffold's potential in treating inflammatory[7], viral[7], and neurodegenerative diseases remains underexplored.[13]

-

Pharmacokinetic Optimization: A significant hurdle in drug development is achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future derivatization efforts must balance potency with drug-like properties.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. tandfonline.com [tandfonline.com]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitrile

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a privileged scaffold, underpinning a multitude of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Among the diverse family of pyrazole derivatives, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive functional groups—an amino group, a nitrile moiety, and a reactive methyl group on the pyrazole core—offers a rich chemical playground for the synthesis of complex, fused heterocyclic systems.[3][4] This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and key applications of this compound, offering field-proven insights for researchers and professionals in drug development and organic synthesis.

Core Synthesis Strategies: From Simple Precursors to a Privileged Scaffold

The efficient construction of the this compound core is paramount for its widespread use. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and desired scale.

One-Pot Multicomponent Reactions: An Efficient and Green Approach

In recent years, multicomponent reactions (MCRs) have gained significant traction due to their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. A common and efficient MCR for the synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles involves the condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[5][6] While the title compound is specifically a 3-methyl derivative, this approach highlights a general strategy for related structures.

A highly effective and environmentally friendly approach utilizes novel catalysts, such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles, for the three-component reaction of azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine.[5] This method boasts high yields and short reaction times, with the added benefit of a magnetically separable and reusable catalyst.[5]

Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles [5]

-

Catalyst Preparation: Synthesize and characterize tannic acid-functionalized silica-coated Fe3O4 nanoparticles as described in the literature.[5]

-

Reaction Setup: In a mortar, combine the synthetized azo-linked aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine or p-tolylhydrazine (1 mmol) with the Fe3O4@SiO2@Tannic acid catalyst.

-

Mechanochemical Reaction: Grind the mixture at room temperature for the time specified in the literature to achieve high yields.

-

Work-up and Purification: After the reaction is complete, separate the magnetic catalyst using an external magnet. The product can then be purified by recrystallization from an appropriate solvent.

Classical Two-Component Cyclization: A Foundational Approach

A more traditional and widely applicable method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. For the synthesis of this compound, the reaction of (ethoxymethylene)malononitrile with a suitable hydrazine is a key strategy.[7]

A plausible mechanism for the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves an initial Michael-type addition of the hydrazine to the β-carbon of (ethoxymethylene)malononitrile.[7] This is followed by elimination and rearrangement to yield the cyclized pyrazole product with excellent regioselectivity.[7]

Diagram: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

Caption: Reaction pathway for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Chemical Reactivity and Synthetic Utility: A Gateway to Fused Heterocycles

The true value of this compound lies in its exceptional utility as a synthon for constructing more elaborate heterocyclic frameworks. The amino and nitrile groups serve as versatile handles for a variety of chemical transformations, particularly cyclocondensation reactions.

Pyrazolo[1,5-a]pyrimidines: Purine Analogs with Biological Promise

Pyrazolo[1,5-a]pyrimidines are considered purine analogs and have garnered significant attention for their broad spectrum of biological activities.[8] 3(5)-Aminopyrazoles are extensively used in their synthesis through reactions with 1,3-biselectrophilic reagents.[8] For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with nonsymmetrical dielectrophiles can lead to the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines.[9]

Diagram: General Synthesis of Pyrazolo[1,5-a]pyrimidines

Caption: Cyclocondensation reaction to form Pyrazolo[1,5-a]pyrimidines.

Acylation and Subsequent Transformations

The amino group of 5-amino-3-methyl-pyrazole can be readily acylated with reagents like acetic anhydride or benzoyl chloride.[1] The resulting 5-acylamino pyrazoles can be further modified, for example, by reduction with lithium aluminum hydride (LiAlH4) to yield the corresponding 5-alkylamino pyrazoles.[1] These derivatives can then undergo further reactions, such as nitrosation and cyclocondensation, to form other fused heterocyclic systems like imidazo[4,5-c]pyrazoles.[1]

Diazotization Reactions: Access to Pyrazolo[3,4-d][1][9][10]triazin-4-ones

A successful one-pot synthesis of structural analogues to purines has been achieved through a diazotization reaction of 5-amino-1H-pyrazole-4-carbonitriles.[1] This reaction leads to the formation of pyrazolo[3,4-d][1][9][10]triazin-4-ones, which are a class of heterocyclic compounds known to possess a broad range of biological activities, including anticonvulsant, antifungal, antiviral, and anticancer effects.[1]

Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

The 5-aminopyrazole core is a prominent feature in a variety of biologically active molecules. Its ability to act as a versatile scaffold for the introduction of diverse substituents has made it a valuable starting point in drug discovery programs.

Kinase Inhibitors

Derivatives of 5-aminopyrazole have shown significant potential as kinase inhibitors.[2] For example, certain amino-pyrazoles have been identified as effective inhibitors of p38α MAP kinase, demonstrating good cellular potency and making them promising candidates for the treatment of inflammatory disorders.[1]

Anticancer and Antimicrobial Agents

The pyrazole nucleus is a common motif in compounds exhibiting anticancer and antimicrobial properties.[1][4] The ability to readily synthesize a wide array of fused heterocyclic systems from this compound provides a rich source of molecular diversity for screening against cancer cell lines and various pathogens. For instance, novel 2-oxoindolin-3-ylidene-pyrazolo[5,1-c][1][7][9]triazine derivatives prepared from 5-aminopyrazole precursors have been evaluated for their antimicrobial activity.[4]

Table: Spectroscopic Data for Representative 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

| Compound | Melting Point (°C) | 1H NMR (δ, ppm) | Key IR Bands (cm-1) | Reference |

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | 200-202 | 6.50 (s, 2H, NH2), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH) | 3348, 3303 (NH2), 3193 (NH), 2230 (CN) | [11] |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | 218-220 | 6.40 (s, 2H, NH2), 7.53 (d, 2H, J = 8.4 Hz, arom-H), 7.80 (d, 2H, J = 8.4 Hz, arom-H), 12.06 (br s, 1H, NH) | 3348, 3302 (NH2), 3137 (NH), 2223 (CN) | [9][11] |

| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile | 238-240 | 6.38 (s, 2H, NH2), 7.14 (t, 1H, J = 4.4 Hz, thienyl H-4), 7.70 (d, 1H, J = 4.4 Hz, thienyl H-3), 7.93 (d, 1H, J = 4.2 Hz, thienyl H-2), 12.00 (br s, 1H, NH) | 3325, 3298 (NH2), 3177 (NH), 2228 (CN) | [9][11] |

| 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | 148.4-148.8 | 3.86 (s, 3H, CH3); 4.61(s br, 2H, NH2); 7.00 - 7.03 (d, 1J = 8.39 Hz, 2H, CH); 7.37 - 7.40 (d, 2J = 9.18Hz, 2H, CH); 7.60 (s, 1H, CH) | Not specified | [7] |

Conclusion: A Cornerstone of Modern Heterocyclic Synthesis

This compound stands as a testament to the power of a well-designed molecular scaffold. Its straightforward synthesis, coupled with the rich and diverse reactivity of its functional groups, has solidified its position as a cornerstone in the construction of complex, biologically active heterocyclic compounds. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of the chemistry of this versatile building block is not just advantageous, but essential for the continued development of novel therapeutics and advanced materials. The insights and protocols detailed in this guide are intended to empower scientists to fully harness the synthetic potential of this unassuming yet powerful molecule.

References

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Chemical Scaffold of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical motifs consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a structural feature in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2] The unique electronic properties and conformational flexibility of the pyrazole core allow it to engage in diverse, high-affinity interactions with biological targets.

This guide focuses on a particularly valuable derivative: 5-amino-3-methyl-1H-pyrazole-4-carbonitrile . This molecule is not merely a simple heterocyclic compound; it is a highly functionalized and versatile building block, a testament to the power of strategic molecular design. The presence of a primary amine at the 5-position, a methyl group at the 3-position, and a cyano group at the 4-position bestows upon this scaffold a unique combination of reactivity and pre-organized structural features that are highly sought after in medicinal chemistry. The strategic placement of these functional groups allows for facile and diverse chemical modifications, enabling the exploration of vast chemical space in the quest for potent and selective drug candidates. This guide will provide an in-depth exploration of the synthesis, chemical properties, and, most importantly, the application of this scaffold in the design of targeted therapeutics, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound is typically achieved through a well-established and reliable condensation reaction. The most common and efficient approach involves the reaction of a β-ketonitrile equivalent with hydrazine. This method is not only high-yielding but also allows for the regioselective formation of the desired 5-aminopyrazole isomer.

Key Starting Materials:

-

Hydrazine hydrate (N₂H₄·H₂O): The source of the two adjacent nitrogen atoms in the pyrazole ring.

-

2-acetyl-3-oxobutanenitrile (α-acetyl-α-cyanoacetone) or its enol ether equivalent: This β-dicarbonyl compound provides the carbon backbone of the pyrazole ring and the methyl and carbonitrile substituents. A common and stable precursor is (ethoxymethylene)malononitrile , which can be adapted for this synthesis. For the synthesis of the 3-methyl derivative, a suitable precursor is 2-(1-ethoxyethylidene)malononitrile .

Reaction Mechanism and Rationale:

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketonitrile, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the nitrile carbon. This Thorpe-Ziegler type cyclization is a powerful tool for the formation of aminopyrazoles.[3] The choice of solvent and reaction conditions can influence the rate and yield of the reaction. Typically, protic solvents like ethanol or methanol are used to facilitate the proton transfer steps involved in the mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of analogous 5-aminopyrazoles.[3][4][5]

Step 1: Preparation of 2-(1-ethoxyethylidene)malononitrile (Precursor)

-

To a stirred solution of malononitrile (1 equivalent) in anhydrous ethanol, add triethyl orthoacetate (1.1 equivalents).

-

Add a catalytic amount of acetic anhydride.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Cyclization to form this compound

-

Dissolve the crude 2-(1-ethoxyethylidene)malononitrile (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The amino and cyano groups serve as convenient handles for further chemical elaboration, allowing for the construction of fused ring systems and the introduction of diverse substituents.

A prominent application of this scaffold is in the development of Janus kinase (JAK) inhibitors .[6][7][8] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of the JAK/STAT signaling pathway, which plays a pivotal role in immunity, inflammation, and hematopoiesis.[9][10] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, myelofibrosis, and certain cancers.

The 5-aminopyrazole core can be readily converted into a pyrazolo[3,4-d]pyrimidine scaffold, which is a well-established pharmacophore for ATP-competitive kinase inhibitors.[1][11] The pyrazolo[3,4-d]pyrimidine core mimics the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

From Scaffold to Inhibitor: The Synthesis of Pyrazolo[3,4-d]pyrimidines

The transformation of this compound into a pyrazolo[3,4-d]pyrimidine can be achieved through several synthetic routes. A common method involves reaction with formic acid or formamide to construct the pyrimidine ring.[11]

Illustrative Transformation Diagram

Caption: Conversion to a pyrazolo[3,4-d]pyrimidine core.

The JAK/STAT Signaling Pathway: The Target of Pyrazole-Based Inhibitors

Understanding the mechanism of action of drugs derived from the this compound scaffold requires a grasp of the JAK/STAT signaling pathway.

-

Cytokine Binding: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.

JAK inhibitors derived from the pyrazole scaffold act by competing with ATP for binding to the catalytic site of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.

JAK/STAT Signaling Pathway Diagram

Caption: Overview of the JAK/STAT signaling pathway and inhibition.

Structure-Activity Relationship (SAR) and Data Presentation

The this compound scaffold provides a rigid core for the systematic exploration of structure-activity relationships. Modifications at various positions of the pyrazole ring and the fused pyrimidine ring can significantly impact the potency and selectivity of the resulting inhibitors. The following table presents representative data for pyrazole-based JAK inhibitors, illustrating the impact of structural modifications on inhibitory activity.

| Compound ID | Scaffold Modification | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |

| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine core | 3.3 | 2.8 | 428 | [6] |

| Compound 3f | 4-amino-(1H)-pyrazole derivative | 3.4 | 2.2 | 3.5 | [6] |

| Compound 12k | Aminopyridine derivative | >1000 | 6 | >1000 | [7] |

| Compound 12l | Aminopyridine derivative | >1000 | 3 | >1000 | [7] |

| Crizotinib | Aminopyridine derivative | - | 27 | - | [7] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Analysis of SAR:

-

The Pyrazole Core: The pyrazole ring itself is a key pharmacophoric element, often forming crucial hydrogen bonds with the hinge region of the kinase.[12]

-

Substituents at the 3-position: The methyl group in the parent scaffold can be replaced with other small alkyl or aryl groups to probe the hydrophobic pocket of the ATP-binding site.

-

The Fused Ring System: The nature of the heterocyclic ring fused to the pyrazole is critical for both potency and selectivity. The pyrazolo[3,4-d]pyrimidine is a common and effective choice.

-

Substituents on the Fused Ring: Modifications to the fused ring system allow for fine-tuning of the inhibitor's properties, including solubility, metabolic stability, and selectivity against different JAK isoforms. For instance, the high selectivity of compounds 12k and 12l for JAK2 over JAK1 and JAK3 highlights the significant impact of substituents on the aminopyridine ring.[7]

Conclusion: A Versatile Scaffold with Enduring Potential

The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its straightforward and efficient synthesis, coupled with its inherent reactivity and pre-organized structural features, makes it an ideal starting point for the development of sophisticated and highly active therapeutic agents. Its successful application in the design of potent JAK inhibitors underscores its importance and enduring potential in the field of drug discovery. As our understanding of the molecular drivers of disease continues to evolve, versatile and adaptable scaffolds like this compound will undoubtedly play a central role in the creation of the next generation of targeted medicines.

References

- 1. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchopenworld.com [researchopenworld.com]

- 11. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile: A Versatile Precursor in Heterocyclic Synthesis

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic precursors, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile stands out as a highly versatile and valuable building block. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic nitrile, and two distinct ring nitrogen atoms—provides a rich platform for a diverse array of chemical transformations. This guide delves into the synthesis, reactivity, and synthetic applications of this pivotal precursor, offering insights into its role in the generation of privileged scaffolds, particularly fused pyrimidine systems with significant pharmacological activities.[1][2][3][4]

The pyrazole core itself is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5] The strategic functionalization of the pyrazole ring, as seen in this compound, unlocks pathways to more complex and potent therapeutic agents. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the self-validating nature of the protocols involving this key intermediate.

Synthesis of the Precursor: Establishing a Solid Foundation

The most common and efficient route to 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[3] For the synthesis of this compound, the reaction of (1-ethoxyethylidene)malononitrile with hydrazine hydrate is a widely employed method.

Reaction Mechanism: A Stepwise Annulation

The formation of the pyrazole ring proceeds through a well-understood mechanism. The initial step is a nucleophilic attack of the hydrazine on the β-carbon of the enol ether, leading to a Michael-type addition. This is followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine onto the nitrile group, and subsequent tautomerization to yield the stable aromatic pyrazole ring.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

| Step | Procedure | Observations |

| 1 | To a solution of (1-ethoxyethylidene)malononitrile (10 mmol) in ethanol (50 mL), add hydrazine hydrate (10 mmol) dropwise at room temperature. | The reaction is typically exothermic. |

| 2 | Stir the reaction mixture at room temperature for 2-4 hours. | A precipitate may form during this time. |

| 3 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | |

| 4 | Upon completion, cool the reaction mixture in an ice bath. | |

| 5 | Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum. | A white to off-white solid is obtained. |

Reactivity and Key Synthetic Transformations: The Art of Molecular Elaboration

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. The exocyclic amino group and the endocyclic ring nitrogen (N1) are both nucleophilic, while the nitrile group is electrophilic. This allows for a range of selective transformations, most notably cyclocondensation reactions to form fused heterocyclic systems.

Cyclocondensation Reactions: Forging Fused Pyrimidine Scaffolds

The reaction of 5-aminopyrazoles with 1,3-dielectrophiles is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities, including kinase inhibition.[6][7][8][9]

1. Synthesis of Pyrazolo[1,5-a]pyrimidines:

The reaction with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, typically proceeds via an initial attack of the endocyclic N1 of the pyrazole onto one of the carbonyl groups, followed by condensation of the exocyclic amino group with the second carbonyl.[6] This regioselectivity can be influenced by reaction conditions.[10][11][12]

Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.

2. Synthesis of Pyrazolo[3,4-d]pyrimidines:

The synthesis of the isomeric pyrazolo[3,4-d]pyrimidines can be achieved by reacting the aminopyrazole precursor with reagents such as formic acid, formamide, or urea.[13][14][15] In these reactions, the exocyclic amino group acts as the initial nucleophile. For instance, refluxing with formic acid leads to the formation of a formimidate intermediate, which then cyclizes to the pyrazolo[3,4-d]pyrimidin-4-one.[14]

Caption: General scheme for pyrazolo[3,4-d]pyrimidine synthesis.

Other Significant Transformations

-

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides, providing a means to introduce further diversity and modulate the electronic properties of the molecule.[1]

-

Diazotization: The amino group can undergo diazotization, followed by coupling reactions or conversion to other functional groups. This opens up another avenue for functionalization.[1]

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can participate in cycloaddition reactions.[15]

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound has been leveraged in the synthesis of numerous compounds with therapeutic potential. A notable example is its use as a key intermediate in the synthesis of various kinase inhibitors, which are crucial in cancer therapy.[8]

Case Study: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor

The following is a representative synthetic scheme for a generic pyrazolo[3,4-d]pyrimidine kinase inhibitor, illustrating the pivotal role of the aminopyrazole precursor.

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Formation of Pyrazolo[3,4-d]pyrimidin-4-one | This compound, Formic acid, Reflux | Construction of the core heterocyclic scaffold. |

| 2 | Chlorination | POCl₃, Heat | Conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution. |

| 3 | Nucleophilic Aromatic Substitution | Substituted aniline, Base, Solvent | Introduction of a key pharmacophoric element for kinase binding. |

Experimental Protocols for Key Transformations

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

-

A mixture of this compound (10 mmol) and a β-dicarbonyl compound (11 mmol) in glacial acetic acid (20 mL) is refluxed for 4-6 hours.[6][10]

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.[12]

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

-

A solution of this compound (10 mmol) in formic acid (15 mL) is heated at reflux for 6-8 hours.[14]

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The resulting precipitate is filtered, washed with water, and dried to yield the pyrazolo[3,4-d]pyrimidin-4-one.[14]

Conclusion: A Precursor of Enduring Value

This compound has firmly established its position as a cornerstone in heterocyclic synthesis. Its ready accessibility, coupled with a rich and predictable reactivity profile, makes it an invaluable tool for the construction of complex, biologically active molecules. The ability to selectively engage its multiple functional groups allows for the controlled and efficient synthesis of diverse scaffolds, particularly the pharmaceutically relevant pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. As the quest for novel therapeutics continues, the strategic application of such versatile precursors will undoubtedly remain a key driver of innovation in drug discovery.

References

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics

A Senior Application Scientist's Guide to Unlocking Therapeutic Targets

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique electronic properties and synthetic tractability, has established it as a "privileged scaffold" – a molecular framework that demonstrates binding affinity for a diverse range of biological targets.[1][3] This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the key therapeutic targets of pyrazole derivatives, delving into the mechanistic rationale behind their activity and providing practical, field-proven experimental workflows for their evaluation.

The beauty of the pyrazole moiety lies in its chameleonic nature. The two nitrogen atoms provide opportunities for hydrogen bonding, acting as both donors and acceptors, while the carbon atoms can be readily functionalized to modulate lipophilicity, steric bulk, and electronic distribution.[4] This inherent adaptability has led to the development of a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases, from cancer and inflammation to cardiovascular and infectious diseases.[1][4]

This technical guide will be structured to provide a comprehensive overview of the major classes of therapeutic targets for pyrazole derivatives, with a focus on protein kinases, enzymes involved in inflammation, and emerging targets such as G-protein coupled receptors (GPCRs) and ion channels. For each target class, we will explore the underlying pathophysiology, the mechanism of action of pyrazole-based inhibitors, and detailed experimental protocols for target validation and compound screening.

I. Protein Kinases: The Central Hub of Pyrazole-Based Cancer Therapy

Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, are a major focus of modern drug discovery, particularly in oncology.[5] The aberrant activity of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Pyrazole derivatives have emerged as a particularly successful class of protein kinase inhibitors, with numerous compounds demonstrating potent and selective activity against a range of kinase targets.[5][6]

Janus Kinases (JAKs): Taming the Cytokine Storm

The JAK-STAT signaling pathway is a critical regulator of the immune response, mediating the effects of numerous cytokines and growth factors.[7] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[8] Pyrazole-containing compounds have been successfully developed as potent inhibitors of JAKs, effectively dampening the inflammatory cascade.[8]

Featured Pathway: The JAK-STAT Signaling Cascade

References

- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Knorr Pyrazole Synthesis: Mechanism, Protocol, and Applications in Drug Discovery

Abstract

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, remains a highly relevant and versatile method for the construction of the pyrazole nucleus. This guide provides an in-depth exploration of the Knorr synthesis, intended for researchers, scientists, and drug development professionals. We will dissect the reaction mechanism, offer detailed, field-tested experimental protocols, and discuss the synthesis's scope and limitations. Furthermore, this guide will illuminate the profound impact of the Knorr synthesis on modern medicine by highlighting its application in the development of blockbuster pharmaceuticals.

Introduction: The Enduring Legacy of the Knorr Synthesis

The pyrazole scaffold is a privileged pharmacophore, a key structural motif present in a multitude of biologically active compounds.[1] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[2] The enduring prevalence of pyrazole-containing drugs, with over 40 approved by the FDA for a wide range of therapeutic areas, underscores the importance of efficient synthetic routes to this heterocyclic core.[2]

The Knorr pyrazole synthesis, a deceptively simple condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, has stood the test of time as a primary method for accessing substituted pyrazoles.[3][4][5] Its operational simplicity, functional group tolerance, and the ready availability of starting materials contribute to its widespread use in both academic research and industrial-scale pharmaceutical production.[6] This guide aims to provide a comprehensive technical overview of this vital transformation, empowering researchers to leverage its full potential.

The Core Mechanism: A Stepwise Look at Pyrazole Formation

The Knorr pyrazole synthesis is typically conducted under acidic conditions, which catalyze the key steps of the reaction.[7][8] The generally accepted mechanism proceeds through a series of well-defined intermediates, as illustrated below.

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This initial step is often the determinant for regioselectivity when using unsymmetrical dicarbonyl compounds. The resulting hemiaminal intermediate readily dehydrates to form a hydrazone.[3][8]

Subsequently, an intramolecular cyclization occurs. The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group, forming a five-membered ring intermediate.[3][9] This step is often the rate-determining step of the overall process. The final step involves the elimination of a molecule of water (dehydration) from this cyclic intermediate to yield the stable, aromatic pyrazole ring.[3][10]

Caption: General mechanism of the Knorr pyrazole synthesis.

A critical consideration in the Knorr synthesis is regioselectivity, especially when employing unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazole products.[4][8] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, particularly the pH.[8]

Experimental Protocol: Synthesis of a Phenylpyrazolone

This section provides a detailed, step-by-step protocol for the synthesis of a pyrazolone derivative, a common variation of the Knorr synthesis utilizing a β-ketoester.[11] This protocol is designed to be a self-validating system, with clear instructions and checkpoints for reaction monitoring.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[3][11]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl Benzoylacetate | 192.21 | 3 | ~0.58 g |

| Hydrazine Hydrate | 50.06 | 6 | ~0.30 mL |

| 1-Propanol | 60.10 | - | 3 mL |

| Glacial Acetic Acid | 60.05 | Catalytic | 3 drops |

| Water | 18.02 | - | 10 mL |

| Ethyl Acetate | 88.11 | - | For TLC |

| Hexane | 86.18 | - | For TLC |

Step-by-Step Procedure

-

Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the reaction mixture.[11] The acetic acid acts as a catalyst to facilitate the condensation.[7]

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[11]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[11] The consumption of the ethyl benzoylacetate starting material should be observed.

-

Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with vigorous stirring.[11]

-

Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while continuing to stir for 30 minutes to facilitate the precipitation of the product.[3]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[3] The product can be further purified by recrystallization from ethanol if necessary.[3]

-

Characterization: The final product should be characterized by determining its mass, percent yield, melting point, and by spectroscopic methods such as NMR and Mass Spectrometry to confirm its identity and purity.[11]

Caption: Experimental workflow for Knorr pyrazole synthesis.

Scope and Limitations

The Knorr pyrazole synthesis is a robust and widely applicable reaction. A broad range of 1,3-dicarbonyl compounds, including β-diketones, β-ketoesters, and β-ketoamides, can be utilized as starting materials.[4][5] Similarly, a variety of substituted and unsubstituted hydrazines are suitable reaction partners.

However, there are some limitations to consider:

-

Regioselectivity: As previously mentioned, the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to the formation of a mixture of regioisomers.[4] Careful control of reaction conditions and, in some cases, the use of protecting groups may be necessary to achieve the desired regioselectivity.

-

Harsh Conditions: While many Knorr syntheses proceed under mild conditions, some less reactive substrates may require higher temperatures or stronger acids, which could be incompatible with sensitive functional groups.

-

Hydrazine Toxicity: The toxicity of hydrazine and its derivatives necessitates careful handling and appropriate safety measures.[11]

| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Typical Conditions | Yield (%) | Reference |

| Acetylacetone | Phenylhydrazine | Acetic Acid, Reflux | >90 | [12] |

| Ethyl Acetoacetate | Hydrazine Hydrate | Acetic Acid, 100°C | ~80 | [13] |

| 1,1,3,3-Tetraethoxypropane | Hydrazine Dihydrochloride | Water/Ethanol | Good | [14] |

| Trifluoromethyl-β-diketones | Arylhydrazines | Various Solvents | Variable | [15][16] |

Applications in Drug Development: The Celecoxib Story

The pyrazole moiety is a cornerstone of modern medicinal chemistry, and the Knorr synthesis has been instrumental in the development of numerous blockbuster drugs.[1][2][17] A prime example is Celecoxib (marketed as Celebrex), a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[3]

The industrial synthesis of Celecoxib relies on a Knorr condensation between a trifluoromethylated 1,3-dicarbonyl compound and 4-sulfonamidophenylhydrazine.[18] This key step efficiently constructs the central pyrazole ring of the drug molecule. The development of Celecoxib revolutionized the treatment of inflammatory conditions by offering a safer alternative to traditional NSAIDs with a reduced risk of gastrointestinal side effects.[3]

Beyond Celecoxib, numerous other pyrazole-containing drugs have been developed for a wide array of diseases, including cancer, cardiovascular disorders, and neurological conditions, many of which are accessible through the Knorr synthesis or its variations.[1][2]

Conclusion

The Knorr pyrazole synthesis, despite its century-old origins, remains a powerful and indispensable tool in the arsenal of the modern synthetic chemist. Its simplicity, versatility, and the biological significance of its products ensure its continued relevance in both academic and industrial settings. A thorough understanding of its mechanism, scope, and practical considerations, as outlined in this guide, is crucial for any researcher aiming to synthesize novel pyrazole-containing molecules with therapeutic potential. The enduring legacy of the Knorr synthesis is a testament to the power of fundamental organic reactions to drive innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. name-reaction.com [name-reaction.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 15. scilit.com [scilit.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Versatile Amino Group in Aminopyrazoles: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and antibacterial agents.[1][2][3] Among the various substituted pyrazoles, aminopyrazoles stand out due to the versatile reactivity of the amino group, which serves as a key handle for molecular elaboration and the introduction of diverse functionalities.[4][5] This guide provides an in-depth exploration of the reactivity of the amino group in 3-amino-, 4-amino-, and 5-aminopyrazoles, offering insights into the underlying electronic and steric factors that govern its behavior and providing practical guidance for its synthetic manipulation.[1][5]

The Electronic Nature of the Amino Group in the Pyrazole Ring

The reactivity of the amino group in aminopyrazoles is intricately linked to its position on the pyrazole ring and the electronic interplay with the heterocyclic system. The pyrazole ring itself possesses two nitrogen atoms: a "pyrrole-like" N1 atom, whose lone pair is part of the aromatic sextet, and a "pyridine-like" N2 atom, with a lone pair in an sp2 hybrid orbital in the plane of the ring.[3] This electronic arrangement influences the electron density at different positions of the ring.

The amino group, being an electron-donating group, further modulates this electron distribution. Its position determines whether it acts primarily as a nucleophile or influences the reactivity of the pyrazole ring itself. For instance, in 5-aminopyrazoles, the exocyclic amino group exhibits high nucleophilicity, making it a prime site for reactions with electrophiles.[6]

Key Reactions of the Amino Group

The amino group in aminopyrazoles participates in a wide array of chemical transformations, making it a cornerstone for the synthesis of complex molecules and libraries of potential drug candidates.

Acylation and Sulfonylation

Acylation and sulfonylation of the amino group are fundamental reactions for the derivatization of aminopyrazoles.[7] These reactions typically proceed smoothly by treating the aminopyrazole with an appropriate acylating or sulfonylating agent, such as an acid chloride, anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the acid byproduct. These modifications are crucial in drug design to modulate properties like solubility, bioavailability, and target binding.

Alkylation

Alkylation of the amino group introduces alkyl substituents, which can significantly impact the pharmacological profile of the molecule.[7] Direct alkylation can be achieved using alkyl halides, but this can sometimes lead to over-alkylation or competitive N-alkylation of the pyrazole ring.[8] Reductive amination provides a more controlled method for introducing specific alkyl groups.

Arylation

The introduction of aryl moieties through C-N cross-coupling reactions is a powerful tool in modern medicinal chemistry.[9][10] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are commonly employed for the N-arylation of aminopyrazoles.[11] The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and chemoselectivity, especially when multiple nucleophilic sites are present.[7][11]

Diazotization and Subsequent Reactions

The amino group of aminopyrazoles can be converted to a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid).[12][13] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including:

-

Sandmeyer-type reactions: Replacement of the diazonium group with a halide, cyanide, or hydroxyl group.[14]

-

Azo coupling: Reaction with electron-rich aromatic compounds to form azo dyes.[15]

-

Cyclization reactions: Intramolecular cyclization to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines.[15]

The stability of the diazonium salt is a critical consideration, and reactions are often performed at low temperatures to prevent decomposition.[16]

Participation in Cyclization Reactions

The amino group, often in concert with an adjacent functional group on the pyrazole ring, is a key participant in a multitude of cyclization reactions to construct fused heterocyclic systems.[4][6] For example, 5-aminopyrazoles are widely used as precursors for the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, which are scaffolds of significant pharmacological interest.[6]

Factors Influencing Reactivity and Regioselectivity

The outcome of reactions involving aminopyrazoles is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions.

Electronic Effects

The electronic nature of substituents on the pyrazole ring and on the reacting partner significantly influences the reactivity of the amino group. Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the amino group, while electron-donating groups can enhance it.[5]

Steric Hindrance

Steric hindrance around the amino group or at other positions on the pyrazole ring can play a crucial role in directing the regioselectivity of a reaction.[11][17] For instance, bulky substituents adjacent to the amino group may favor reaction at a less hindered site.

Reaction Conditions

The choice of solvent, temperature, catalyst, and base can have a profound impact on the regioselectivity of reactions. For example, in the synthesis of aminopyrazoles from unsymmetrical hydrazines and β-alkoxyacrylonitriles, kinetic control (using a strong base at low temperature) can favor the formation of 3-aminopyrazoles, while thermodynamic control (neutral conditions at higher temperature) leads to the more stable 5-aminopyrazole isomer.[11][17]

Experimental Protocols

General Protocol for N-Acylation of a 5-Aminopyrazole

-

Dissolution: Dissolve the 5-aminopyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 eq).

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Palladium-Catalyzed N-Arylation of a 3-Aminopyrazole

-

Reaction Setup: In an oven-dried Schlenk tube, combine the 3-aminopyrazole (1.0 eq), aryl halide (1.1 eq), palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%).

-

Solvent and Base Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane) and a base (e.g., Cs2CO3, K3PO4) (1.5-2.0 eq).

-

Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Data Presentation

| Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Acylation | 3-Amino-5-phenylpyrazole | Acetyl chloride | Et3N, DCM, 0 °C to rt | N-(5-Phenyl-1H-pyrazol-3-yl)acetamide | >90 | [7] |

| Alkylation | 4-Aminopyrazole | Benzyl bromide | K2CO3, DMF, rt | 4-(Benzylamino)-1H-pyrazole | 75-85 | [18] |

| Arylation | 5-Amino-3-methyl-1-phenylpyrazole | 4-Bromotoluene | Pd(OAc)2, Xantphos, Cs2CO3, Toluene, 110 °C | 3-Methyl-1-phenyl-N-(p-tolyl)-1H-pyrazol-5-amine | 80-90 | [10] |

| Diazotization | 3-Amino-4-nitropyrazole | NaNO2, HCl | 0-5 °C | 4-Nitro-1H-pyrazole-3-diazonium chloride | (used in situ) | [12] |

Visualizations

Caption: Key reaction pathways of the amino group in aminopyrazoles.

Caption: Factors influencing the regioselectivity of aminopyrazole reactions.

Conclusion

The amino group in aminopyrazoles is a remarkably versatile functional group that provides a gateway to a vast chemical space of potential therapeutic agents. A thorough understanding of its reactivity, governed by a subtle interplay of electronic, steric, and conditional factors, is paramount for the rational design and synthesis of novel pyrazole-based compounds. This guide has provided a comprehensive overview of the key transformations of the aminopyrazole amino group, offering both fundamental insights and practical protocols to aid researchers in harnessing its full synthetic potential in drug discovery and development.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. scispace.com [scispace.com]

- 13. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 18. researchgate.net [researchgate.net]

The Electronic and Structural Influence of the Nitrile Group

An In-Depth Technical Guide to the Role of the Nitrile Group in Pyrazole Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted role of the nitrile group in pyrazole chemistry. We will explore its profound influence on the electronic properties and reactivity of the pyrazole ring, its utility as a versatile synthetic handle, and its significance as a key pharmacophore in medicinal chemistry and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and application of pyrazole-based compounds.

The introduction of a nitrile (-C≡N) group onto the pyrazole ring dramatically alters its electronic and physicochemical properties. The nitrile group is a potent electron-withdrawing group through both resonance and inductive effects, which has several important consequences.

Acidity and Basicity

| Compound | pKa (Predicted) |

| Pyrazole | ~14.0 |

| 4-Cyanopyrazole | 10.30 |

This enhanced acidity can be leveraged in synthetic strategies that require deprotonation of the pyrazole ring.

Aromaticity and Reactivity

The nitrile group deactivates the pyrazole ring towards electrophilic substitution while activating it for nucleophilic attack. This altered reactivity profile opens up unique avenues for the functionalization of the pyrazole core.

Synthesis of Cyanopyrazoles

A variety of synthetic methods have been developed for the preparation of cyanopyrazoles, ranging from classical cyclocondensation reactions to modern multicomponent strategies.

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of highly substituted cyanopyrazoles from simple starting materials in a single step.[1][2] One notable example is the three-component reaction of aldehydes, β-ketophosphonates, and diazoacetonitrile.[1]

References

An In-depth Technical Guide to 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry